REACTION_CXSMILES
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[F:1][C:2]1[CH:8]=[C:7]([S:9][C:10]([F:15])([F:14])[CH:11]([F:13])[Cl:12])[CH:6]=[CH:5][C:3]=1[NH2:4].[F:16][C:17]1[CH:27]=[CH:26][CH:25]=[C:24]([F:28])[C:18]=1[C:19]([N:21]=[C:22]=[O:23])=[O:20]>C1(C)C=CC=CC=1>[F:16][C:17]1[CH:27]=[CH:26][CH:25]=[C:24]([F:28])[C:18]=1[C:19]([NH:21][C:22]([NH:4][C:3]1[CH:5]=[CH:6][C:7]([S:9][C:10]([F:15])([F:14])[CH:11]([F:13])[Cl:12])=[CH:8][C:2]=1[F:1])=[O:23])=[O:20]
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Name
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2-fluoro-4-(1,1,2-trifluoro-2-chloroethylthio)aniline
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Quantity
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2.6 g
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Type
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reactant
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Smiles
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FC1=C(N)C=CC(=C1)SC(C(Cl)F)(F)F
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Name
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|
Quantity
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1.8 g
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Type
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reactant
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Smiles
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FC1=C(C(=O)N=C=O)C(=CC=C1)F
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Name
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|
Quantity
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15 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise to the solution at room temperature (20° to 25° C.)
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Type
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CUSTOM
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Details
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the crystals, which separated out
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Type
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FILTRATION
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Details
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were recovered by filtration
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Type
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WASH
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Details
|
washed wiht toluene
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
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FC1=C(C(=O)NC(=O)NC2=C(C=C(C=C2)SC(C(Cl)F)(F)F)F)C(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |